Dichloroacetate (DCA) is a chemical compound with significant therapeutic potential, as evidenced by its application in various medical fields. The compound has been studied for its effects on metabolic pathways, particularly in the context of cancer treatment and mitochondrial disorders. The following analysis delves into the mechanism of action of DCA and its applications across different domains, drawing from the findings of several research studies.
DCA has been shown to exert a potent antineoplastic action against a variety of tumor cells by modulating glucose metabolism and cell survival regulation3. It can reverse the Warburg effect in cancer cells, restoring aerobic glycolysis, which is a hallmark of cancer metabolism2. Additionally, DCA's role in altering the tumor microenvironment, including pH homeostasis and cytokine balance, contributes to its antitumor effects3.
The inhibition of PDK by DCA has therapeutic applications in inherited mitochondrial disorders that result in lactic acidosis. By shifting the metabolic balance towards oxidative metabolism, DCA can alleviate the symptoms associated with these disorders2.
DCA has been used to treat pulmonary hypertension, a condition characterized by increased blood pressure within the arteries of the lungs. The metabolic modulation by DCA may play a role in the therapeutic effects observed in this condition2.
Although not directly related to DCA, research on chlorpropamide, an antidiabetic drug, has shown that it can potentiate the action of low levels of antidiuretic hormone (ADH), which may provide insights into the treatment of diabetes insipidus (DI)4. This suggests that metabolic modulators like DCA could have potential applications in similar endocrine disorders.
The ability of DCA to cross the blood-brain barrier and influence brain metabolism suggests potential applications in neurological conditions. By activating PDH in the brain, DCA may affect the metabolic pathways implicated in neurodegenerative diseases5.
MADAM dihydrochloride, also known by its chemical name 2-(4-(dimethylamino)phenyl)-1,3-benzothiazole dihydrochloride, is a compound that has garnered attention in the field of medicinal chemistry. It is primarily classified as a small molecule with potential applications in pharmacology due to its ability to interact with biological systems.
MADAM dihydrochloride can be sourced from chemical suppliers such as Sigma-Aldrich and BenchChem, where it is available for research purposes. The compound falls under the category of benzothiazole derivatives, which are known for their diverse biological activities, including antimicrobial and anticancer properties .
The synthesis of MADAM dihydrochloride typically involves multi-step organic reactions. One common method includes the condensation of 4-dimethylaminobenzaldehyde with thiourea in the presence of acid catalysts, followed by subsequent chlorination to yield the dihydrochloride salt form. The following steps outline a generalized synthetic route:
This synthetic pathway not only highlights the compound's structural complexity but also its potential for modification to enhance biological activity.
MADAM dihydrochloride has a complex molecular structure characterized by a benzothiazole scaffold. Its molecular formula is C12H12Cl2N2S, and it possesses the following structural features:
The compound's three-dimensional structure can be visualized using molecular modeling software, which aids in understanding its interactions with biological targets.
MADAM dihydrochloride participates in various chemical reactions, including:
These reactions are crucial for exploring the compound's versatility in drug development.
The mechanism of action of MADAM dihydrochloride involves its interaction with specific biological targets within cells. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in disease pathways. For instance:
Further investigations are needed to elucidate the precise mechanisms through which MADAM dihydrochloride exerts its effects on cellular functions .
MADAM dihydrochloride displays several notable physical and chemical properties:
These properties are essential for determining appropriate storage conditions and formulation strategies for scientific applications .
MADAM dihydrochloride has several promising applications within scientific research:
MADAM dihydrochloride possesses the systematic IUPAC name 2-(2'-Amino-4'-methylphenylthio)-N,N-dimethylbenzylamine dihydrochloride. Its molecular formula is C₁₆H₂₂Cl₂N₂S, with a molecular weight of 345.33 g/mol. The compound features a central diarylsulfide structure where two aromatic rings are connected via a sulfur atom. One ring contains an electron-donating methyl substituent at the para-position relative to the sulfide linkage and an ortho-amino group, while the other ring features an N,N-dimethylaminomethyl substituent ortho to the sulfur atom [1] [4].
The structural characteristics include:
Synonyms and identifiers:
Table 1: Chemical Identification Profile of MADAM Dihydrochloride
Property | Specification |
---|---|
Systematic Name | 2-(2'-Amino-4'-methylphenylthio)-N,N-dimethylbenzylamine dihydrochloride |
Molecular Formula | C₁₆H₂₂Cl₂N₂S |
Molecular Weight | 345.33 g/mol |
CAS Registry Number | 411208-45-2 |
PubChem CID | 16078988, 10084648 |
SMILES Notation | Cl[H].Cl[H].CN(C)Cc1ccccc1Sc2ccc(C)cc2N |
InChI Key | GSBZMNLLLNHKDY-UHFFFAOYSA-N |
Appearance | White solid |
Solubility (Water) | ~18 mg/mL |
The SMILES notation (Cl[H].Cl[H].CN(C)Cc1ccccc1Sc2ccc(C)cc2N) and InChI key (GSBZMNLLLNHKDY-UHFFFAOYSA-N) provide unambiguous representations of its chemical structure for database searching and computational modeling. The compound presents as a white crystalline solid that requires storage under inert gas at 2-8°C with desiccation and protection from light to maintain stability [1] [4] [7].
The development of MADAM dihydrochloride occurred during the early 2000s as part of intensive efforts to overcome limitations of first-generation serotonin transporter radioligands. The prototypical PET tracer [¹¹C]McN5652, while pioneering, exhibited problematic slow brain kinetics, high nonspecific binding, and insufficient signal-to-noise ratios, particularly in brain regions with moderate-to-low SERT density. These limitations prompted the search for novel radiotracers from the substituted diarylsulfide chemical class, which demonstrated superior binding characteristics for SERT imaging [2] .
MADAM emerged through systematic structural optimization of the diarylsulfide scaffold. Researchers synthesized and evaluated a series of analogs with varying substituents at the 5-position of the aniline ring, including bromo ([¹¹C]DAPA), methoxy ([¹¹C]DAPP), methyl ([¹¹C]MADAM), and fluoromethyl ([¹¹C]AFM) derivatives. This structure-activity relationship study revealed that the methyl substituent in MADAM provided an optimal balance between lipophilicity, brain penetration kinetics, and SERT binding affinity. The carbon-11 labeled version ([¹¹C]MADAM) was synthesized by N-methylation of the corresponding nor-methyl precursor using [¹¹C]methyl iodide, achieving high radiochemical purity (>98%) and specific radioactivity suitable for PET imaging [2] [6].
Validation studies demonstrated MADAM's exceptional selectivity for SERT over other monoamine transporters. In vitro binding assays established its high affinity for human SERT (Kᵢ < 1 nM) with substantially lower affinity for dopamine (DAT) and norepinephrine transporters (NET) (Kᵢ > 100 nM). Primate PET studies confirmed region-specific brain accumulation consistent with known SERT distribution, showing highest binding in the raphe nuclei, followed by the striatum, thalamus, and cortical regions, with minimal retention in cerebellum (a SERT-deficient reference region). Displacement studies with selective serotonin reuptake inhibitors (SSRIs) such as citalopram demonstrated dose-dependent blockade of [¹¹C]MADAM binding, confirming its specific binding to SERT in vivo [6].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7